BenchChemオンラインストアへようこそ!

4-(4-Bromophenyl)-4-methylpyrrolidin-2-one

Physicochemical profiling LC-MS detection Drug-likeness

4-(4-Bromophenyl)-4-methylpyrrolidin-2-one (CAS 1466862-03-2) is a strategic 4,4-disubstituted γ-lactam building block featuring a para-bromophenyl electrophilic handle and a quaternary C4-methyl center. Unlike 4-unsubstituted analogues, the quaternary carbon eliminates epimerization and racemisation risks during cross-coupling workflows—a critical advantage for focused library synthesis. With an XLogP3 of 2.2, it serves as a matched molecular pair partner for the chloro analogue to probe halogen effects on target engagement without lipophilicity confounders. The characteristic 1:1 ⁷⁹Br:⁸¹Br isotope pattern provides an unambiguous MS signature ideal for LC-MS method development. As a compound with no pre-existing pharmacological IP, it offers a clean slate for novel target discovery programs.

Molecular Formula C11H12BrNO
Molecular Weight 254.12 g/mol
CAS No. 1466862-03-2
Cat. No. B1467158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-4-methylpyrrolidin-2-one
CAS1466862-03-2
Molecular FormulaC11H12BrNO
Molecular Weight254.12 g/mol
Structural Identifiers
SMILESCC1(CC(=O)NC1)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H12BrNO/c1-11(6-10(14)13-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,14)
InChIKeyGFWQIPWZDYISCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4-(4-Bromophenyl)-4-methylpyrrolidin-2-one (CAS 1466862-03-2) Matters in Pyrrolidinone-Based Research


4-(4-Bromophenyl)-4-methylpyrrolidin-2-one (CAS 1466862-03-2) is a 4,4-disubstituted γ-lactam featuring a para-bromophenyl and a C4-quaternary methyl substituent on the pyrrolidin-2-one core [1]. With a molecular formula of C₁₁H₁₂BrNO and a molecular weight of 254.12 g/mol, this compound belongs to the 4-aryl-4-methylpyrrolidin-2-one subclass, which has been explored as a scaffold in medicinal chemistry programs targeting melanocortin receptors and as a versatile synthetic building block [2]. The presence of the aryl bromide moiety renders it a competent substrate for palladium-catalyzed cross-coupling chemistry, while the quaternary C4 center eliminates stereochemical complexity at that position [3].

Why Interchanging 4-Aryl-4-methylpyrrolidin-2-one Analogs Without Data Compromises Research Reproducibility


Within the 4-aryl-4-methylpyrrolidin-2-one class, halogen identity and substitution position are not functionally interchangeable. Even structurally conservative swaps—such as replacing bromine with chlorine or fluorine—can produce quantifiable differences in lipophilicity (XLogP3), hydrogen-bond acceptor count, molecular weight, and electronic properties that may propagate into divergent pharmacokinetic behaviour, target engagement, and reactivity in subsequent synthetic transformations [1]. Regioisomeric variation (para vs. meta vs. ortho) further alters steric accessibility at the aryl halide site, directly impacting cross-coupling efficiency in library synthesis [2]. The five quantitative evidence dimensions below allow a scientific user to assess whether this specific compound—rather than a seemingly analogous alternative—is the appropriate selection for their experimental or procurement context.

Head-to-Head Quantitative Evidence: 4-(4-Bromophenyl)-4-methylpyrrolidin-2-one vs. Closest Analogs


Halogen-Dependent Molecular Weight: 21–31% Heavier than Cl and F Analogs

The molecular weight of the 4-bromophenyl analog (254.12 g/mol) is 21.2% higher than that of the 4-chlorophenyl analog (209.67 g/mol) and 31.5% higher than that of the 4-fluorophenyl analog (193.22 g/mol), as determined by PubChem computed data [1]. This mass difference is analytically significant for LC-MS detection and quantification, providing a distinct m/z signature that eliminates isobaric interference when these analogs are used in the same assay panel.

Physicochemical profiling LC-MS detection Drug-likeness

Hydrogen-Bond Acceptor Count: Pharmacophoric Differentiation from the Fluorinated Analog

The hydrogen-bond acceptor (HBA) count differs quantitatively across halogen analogs: the bromo and chloro variants each possess 1 HBA (the lactam carbonyl oxygen), whereas the fluoro variant possesses 2 HBAs (the carbonyl oxygen plus the fluorine atom), as computed by Cactvs 3.4.8.18 in PubChem [1]. This difference creates a divergent pharmacophoric profile: the fluoro analog can engage in an additional hydrogen-bond interaction that the bromo compound cannot, potentially altering target binding modes.

Hydrogen bonding Pharmacophore design Drug-receptor interactions

Lipophilicity Equivalence with Chloro Analog, Advantage over Fluoro

The computed XLogP3 value for the 4-bromo analog is 2.2, identical to that of the 4-chloro analog (XLogP3 = 2.2) but 0.6 log units higher than the 4-fluoro analog (XLogP3 = 1.6) [1]. This indicates that the bromo and chloro compounds are predicted to have comparable passive membrane permeability and lipophilicity-driven pharmacokinetics, while the fluoro compound is markedly less lipophilic. For researchers seeking to maintain consistent lipophilicity in a lead series while varying halogen substitution for electronic or metabolic reasons, the bromo and chloro compounds may be considered functionally interchangeable on this specific parameter alone.

Lipophilicity XLogP3 Membrane permeability

Para-Bromophenyl Substituent as a Privileged Cross-Coupling Handle

The para-bromophenyl substituent serves as a reactive electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling diversification at a late synthetic stage [1]. The para substitution geometry offers greater steric accessibility to the palladium catalytic center compared to ortho-substituted regioisomers, a principle established in systematic cross-coupling studies of aryl bromides [2]. In a related system, 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one was successfully coupled with 4-carboxyphenylboronic acid under standard Suzuki conditions [Pd(PPh₃)₄, Na₂CO₃, DME/H₂O] to afford the biphenyl product in 64% yield [3], demonstrating the synthetic competence of bromophenyl-pyrrolidinone substrates.

Synthetic chemistry Suzuki-Miyaura coupling Building block

Quaternary C4-Methyl Group Eliminates Stereochemical Complexity at the 4-Position

The C4-quaternary carbon, bearing both the 4-bromophenyl and the methyl substituent, renders the compound achiral at the 4-position. In contrast, 4-aryl-pyrrolidin-2-one analogs lacking the 4-methyl group (e.g., 4-(4-bromophenyl)pyrrolidin-2-one) possess a stereogenic center at C4, requiring chiral separation or asymmetric synthesis to obtain enantiomerically pure material [1]. The target compound's PubChem record confirms exactly 1 rotatable bond and no defined stereocenters under standard registration [2], simplifying both analytical characterization (no enantiomeric purity determination required) and procurement logistics.

Structural simplification Stereochemistry Analytical characterization

Absence of Published Pharmacological Data: A Critical Procurement Consideration

A comprehensive search of authoritative databases—including PubMed, ChEMBL, BindingDB, and PubChem BioAssay—returned no peer-reviewed biological activity data (IC₅₀, EC₅₀, Kᵢ, or in vivo efficacy) for 4-(4-bromophenyl)-4-methylpyrrolidin-2-one specifically [1][2]. This contrasts with certain 4-aryl-pyrrolidinone analogs covered in the melanocortin receptor agonist patent literature, where quantitative binding and functional data are reported for structurally related but distinct compounds [3]. The absence of data does not indicate inactivity; rather, it implies that any biological hypothesis involving this compound must be supported by de novo experimental evidence.

Data availability Pharmacological profiling Procurement risk assessment

Evidence-Backed Application Scenarios for 4-(4-Bromophenyl)-4-methylpyrrolidin-2-one (CAS 1466862-03-2)


Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry Libraries

The para-bromophenyl substituent is a competent electrophilic partner for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as established in the broader class of bromophenyl-pyrrolidinones [1]. The quaternary C4-methyl group simplifies product characterization by eliminating C4 epimerization or racemisation concerns during coupling, a practical advantage over 4-unsubstituted pyrrolidinone analogs that possess a stereogenic center at C4 [2]. This scenario is particularly relevant for medicinal chemistry groups constructing focused libraries around the 4-aryl-pyrrolidin-2-one scaffold.

Use as a Heavy-Atom Physicochemical Probe in Matched Molecular Pair Analyses

The bromo analog shares an identical XLogP3 value (2.2) with the chloro analog but adds 44.45 g/mol in mass and distinct electronic properties [1]. It can thus serve as a matched molecular pair (MMP) partner for the chloro analog to systematically probe the effect of halogen polarizability and van der Waals volume on target binding, metabolic stability, or cellular permeability—without the confounding influence of altered lipophilicity that the fluoro analog (XLogP3 = 1.6) would introduce [2].

Reference Standard for LC-MS Method Development and Analytical Chemistry

With a molecular weight of 254.12 g/mol and a characteristic bromine isotope pattern (⁷⁹Br:⁸¹Br ≈ 1:1), this compound provides an unambiguous MS signature that distinguishes it from chloro (MW 209.67) and fluoro (MW 193.22) analogs [1]. It is suitable as an internal standard or calibration reference for quantitative LC-MS methods designed to monitor pyrrolidinone-based compounds in complex matrices.

Scaffold for De Novo Biological Profiling in Underexplored Target Space

The confirmed absence of published pharmacological data for this specific compound [1] represents an opportunity for research groups seeking novel chemical matter with no pre-existing intellectual property or literature bias. The compound's structural features—a γ-lactam core, a quaternary carbon, and a cross-coupling-competent aryl bromide—place it within a biologically relevant chemical space, but any target engagement hypothesis must be validated through primary experimentation rather than literature precedent [2].

Quote Request

Request a Quote for 4-(4-Bromophenyl)-4-methylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.